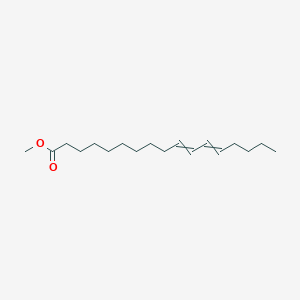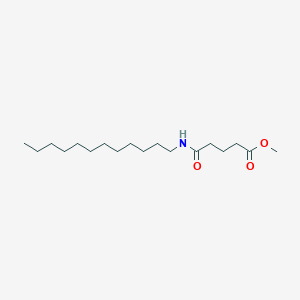
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine is an organic compound that features a naphthalene derivative structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine typically involves the reaction of a naphthalene derivative with a butan-1-amine precursor. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques can help in maintaining the desired reaction conditions.
化学反応の分析
Types of Reactions
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, with factors such as temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules and systems. Researchers may investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties can be leveraged to create innovative solutions for various applications.
作用機序
The mechanism of action of 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved would depend on the specific context and application.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine include other naphthalene derivatives and amine-containing compounds. Examples may include:
- 1-Naphthylamine
- 2-Naphthylamine
- Naphthalene-1,4-diamine
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a naphthalene derivative with a butan-1-amine moiety
特性
CAS番号 |
62687-87-0 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
4-(3,4-dihydro-2H-naphthalen-1-ylidene)butan-1-amine |
InChI |
InChI=1S/C14H19N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6-7,10H,3-5,8-9,11,15H2 |
InChIキー |
UIDUMIZSOGDHKK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=CCCCN)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


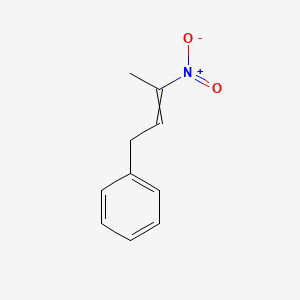
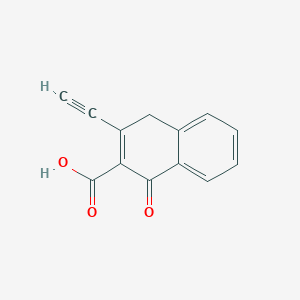
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
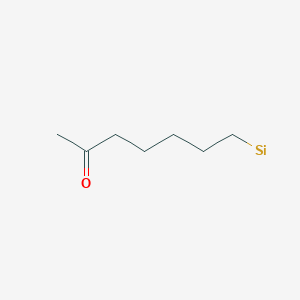
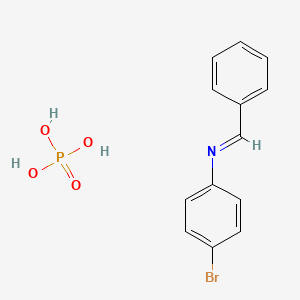

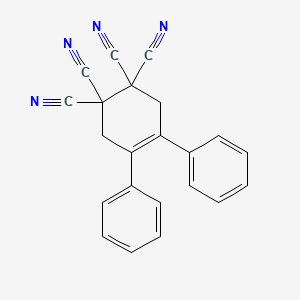
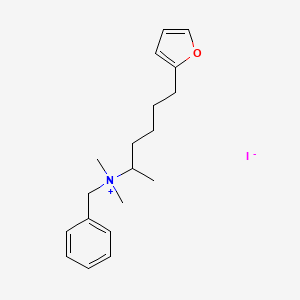
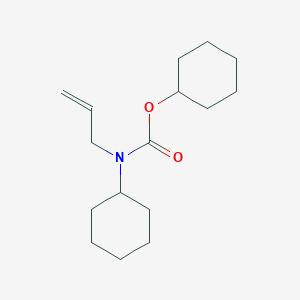
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)
